[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine
CAS No.:
Cat. No.: VC15793401
Molecular Formula: C12H17N3S
Molecular Weight: 235.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3S |
|---|---|
| Molecular Weight | 235.35 g/mol |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine |
| Standard InChI | InChI=1S/C12H17N3S/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12/h4-6,9,13H,3,7-8H2,1-2H3 |
| Standard InChI Key | LUAQSTSEWPMDSQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C)CNCC2=CC=CS2 |
Introduction
The compound [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic organic molecule that combines a pyrazole ring and a thiophene moiety, linked through a methylamine group. Compounds of this nature are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties, due to the bioactive nature of both pyrazole and thiophene derivatives.
Synthesis
Although specific synthesis details for this compound were not directly available in the provided sources, similar compounds are typically synthesized through:
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Functionalization of pyrazole derivatives: Alkylation at the pyrazole nitrogen (N1) using alkyl halides.
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Coupling with thiophene derivatives: Reaction of thiophene-based intermediates with alkyl halides or amines.
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Amination reactions: Introduction of the amine bridge through reductive amination or nucleophilic substitution.
Biological Significance
Compounds containing pyrazole and thiophene rings have been extensively studied for their biological activities:
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Antimicrobial Activity: Thiophene derivatives are known to inhibit bacterial growth by disrupting cell wall synthesis or enzyme activity .
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Anticancer Potential: Pyrazole-based compounds often exhibit cytotoxic effects on cancer cells by interfering with DNA replication or inducing apoptosis .
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Anti-inflammatory Properties: Pyrazoles are reported as inhibitors of cyclooxygenase (COX) enzymes, reducing inflammation .
Applications
The combination of two bioactive heterocycles in this compound suggests potential applications in:
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Drug discovery as a lead molecule for antimicrobial or anticancer agents.
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Development of agrochemicals targeting fungal pathogens.
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Material science for designing organic semiconductors due to the electron-rich nature of thiophene.
Table: Comparison with Related Compounds
| Property | [(1-Ethyl-3-Methyl-Pyrazolyl)methyl][(Thiophenyl)methyl]amine | Related Pyrazole-Thiophene Compounds |
|---|---|---|
| Molecular Formula | C12H15N3S | Varies |
| Molecular Weight | ~233.33 g/mol | ~200–300 g/mol |
| Solubility | Organic solvents | Similar |
| Antimicrobial Activity | Potentially high | Proven in several analogs |
| Anticancer Potential | Requires testing | Moderate to high |
This table highlights the need for further experimental validation of this compound's properties compared to well-characterized analogs.
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